

An In-depth Technical Guide to the Photophysical Properties of Sulfo-Cyanine5 DBCO

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Compound of Interest		
Compound Name:	Sulfo-Cyanine5 DBCO	
Cat. No.:	B14751354	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Sulfo-Cyanine5 Dibenzocyclooctyne (DBCO), a key reagent in bioconjugation and fluorescence-based applications. This document details the quantum yield and extinction coefficient of **Sulfo-Cyanine5 DBCO**, outlines the experimental protocols for their determination, and illustrates the fundamental reaction mechanism and experimental workflows.

Core Photophysical Properties of Sulfo-Cyanine5 DBCO

Sulfo-Cyanine5 (Sulfo-Cy5) DBCO is a water-soluble, bright, and photostable fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its participation in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling the straightforward labeling of azide-modified biomolecules. The photophysical parameters of fluorescent dyes are critical for their application in quantitative assays and imaging. The key parameters, quantum yield (Φ) and molar extinction coefficient (ϵ), determine the brightness of the fluorophore.

The reported values for the quantum yield and extinction coefficient of **Sulfo-Cyanine5 DBCO** can vary between suppliers due to different measurement conditions and methodologies.



Below is a compilation of data from various commercial sources to provide a comparative overview.

Data Presentation: Photophysical Properties

Not Specified

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3

Parameter	Sulfo- Cyanine5 DBCO (Lumiprobe	Sulfo- Cyanine5 DBCO (BroadPhar m)[2]	Sulfo- Cyanine5 DBCO (Jena Bioscience)	Tri-Sulfo- CYanine5- DBCO (Interchim) [4]	Sulfo- Cyanine5.5 DBCO (Lumiprobe)[5]
Excitation Maximum (λabs)	646 nm	647 nm	646 nm	Not Specified	673 nm
Emission Maximum (λem)	662 nm	655 nm	661 nm	Not Specified	691 nm
Molar Extinction Coefficient (ε)	271,000 L·mol-1·cm-1	250,000 L·mol-1·cm-1	251,000 L·mol-1·cm-1	Not Specified	211,000 L·mol-1·cm-1
Quantum	0.20	Not Coopified	Not Coosified	Not Coosified	0.21

Note: "Tri-Sulfo-CYanine5-DBCO" as listed by Interchim shares the same CAS number as Sulfo-Cy5 DBCO, suggesting it is a synonym or a closely related structure. The data for Sulfo-Cyanine5.5 DBCO is included for comparative purposes, highlighting the spectral differences with the Cy5 variant.

Not Specified

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Not Specified

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3

0.21

Not Specified

Experimental Protocols

0.28

3

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Yield (Φ)

CAS Number

Detailed experimental protocols for the determination of quantum yield and extinction coefficient are crucial for the accurate characterization of fluorescent probes. While specific



protocols for **Sulfo-Cyanine5 DBCO** are not readily available in peer-reviewed literature, the following represents a synthesized, standard methodology based on established principles.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:

- Sulfo-Cyanine5 DBCO
- High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or dimethyl sulfoxide (DMSO))
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes with a 1 cm path length
- Analytical balance

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Sulfo-Cyanine5 DBCO and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
 Due to the small quantities, it is advisable to prepare a stock solution in a solvent like DMSO and then dilute it in the final aqueous buffer.
- Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance at the λabs falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Absorbance Measurement:
 - Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 500-800 nm).
 - Use the solvent as a blank to zero the spectrophotometer.



- Measure the absorbance spectrum for each dilution.
- Record the absorbance value at the absorption maximum (λabs).
- Calculation:
 - Plot the absorbance at λabs versus the molar concentration of the dye.
 - Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in L·mol-1·cm-1, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and I is the path length (1 cm).

Determination of Fluorescence Quantum Yield (Ф)

The fluorescence quantum yield is typically determined using the comparative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

- Sulfo-Cyanine5 DBCO solution (prepared as above)
- Quantum yield standard with similar absorption and emission properties (e.g., Cresyl Violet or Nile Blue in a suitable solvent)
- Calibrated spectrofluorometer
- Quartz fluorescence cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

 Standard and Sample Preparation: Prepare a series of dilute solutions of both the Sulfo-Cyanine5 DBCO and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.



- Absorbance Measurement: Measure the UV-Vis absorption spectra of all prepared solutions
 of the sample and the standard.
- Fluorescence Measurement:
 - Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and the standard absorb.
 - Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring the emission is collected over the entire range for each.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for both the sample and the standard.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
 - Determine the slope of the linear fit for both plots.
- Calculation: The quantum yield of the sample (ΦS) is calculated using the following equation:

 $\Phi S = \Phi R \times (SlopeS / SlopeR) \times (nS2 / nR2)$

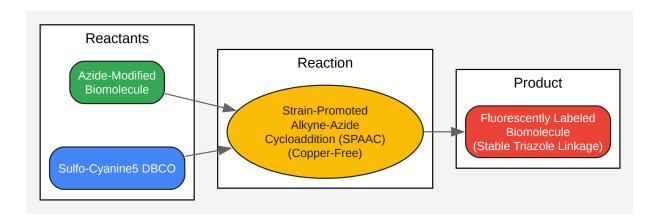
Where:

- ΦR is the quantum yield of the reference standard.
- SlopeS and SlopeR are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
- nS and nR are the refractive indices of the solvents used for the sample and the reference (if they are different).

Mandatory Visualizations Signaling Pathways and Experimental Workflows



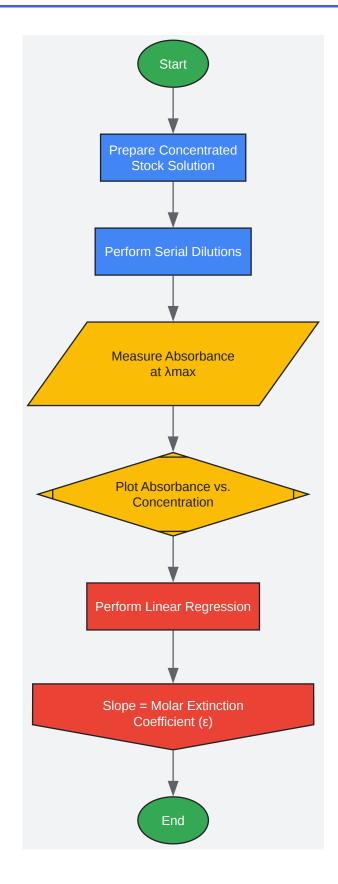
The following diagrams, created using the DOT language, illustrate the key reaction mechanism and experimental workflows associated with **Sulfo-Cyanine5 DBCO**.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Sulfo-Cy5 DBCO.

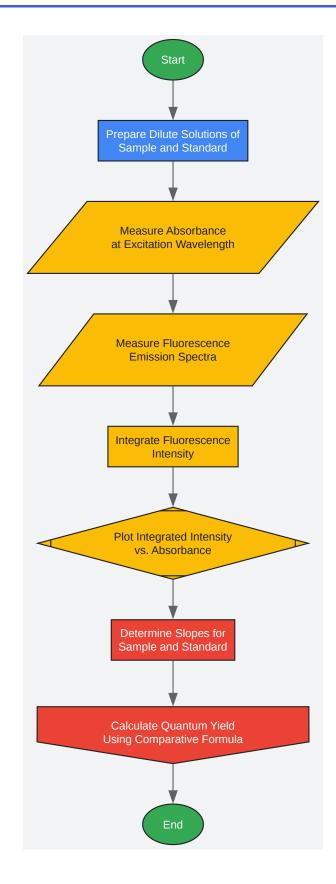




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Caption: Workflow for Determining Molar Extinction Coefficient.





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Caption: Workflow for Determining Fluorescence Quantum Yield.



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